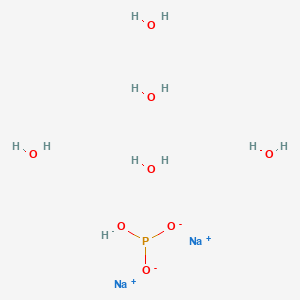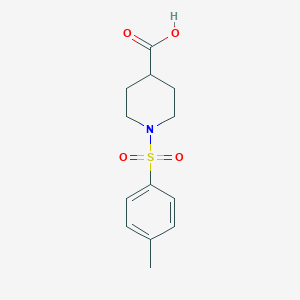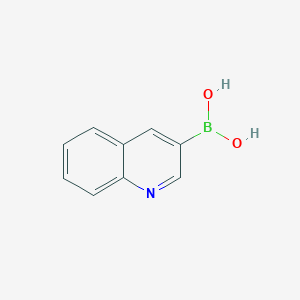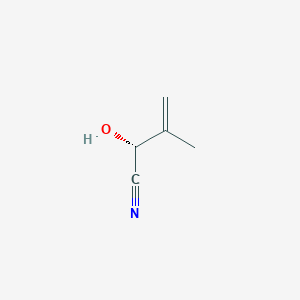
(2r)-2-Hydroxy-3-methylbut-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-Hydroxy-3-methylbut-3-enenitrile, also known as HMBN, is a chemical compound that belongs to the class of nitriles. It is a colorless liquid that has a strong odor and is soluble in water. HMBN has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The exact mechanism of action of (2r)-2-Hydroxy-3-methylbut-3-enenitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes in both bacteria and viruses, which may contribute to its antimicrobial properties. In cancer cells, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to induce apoptosis, or programmed cell death, which may explain its potential as a cancer treatment.
Biochemical And Physiological Effects
(2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2r)-2-Hydroxy-3-methylbut-3-enenitrile can inhibit the growth of various bacteria, viruses, and fungi. It has also been shown to inhibit the growth of cancer cells. In animal studies, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One advantage of using (2r)-2-Hydroxy-3-methylbut-3-enenitrile in lab experiments is its relatively simple synthesis method. (2r)-2-Hydroxy-3-methylbut-3-enenitrile can be synthesized on a large scale, which makes it a cost-effective option for researchers. However, one limitation of using (2r)-2-Hydroxy-3-methylbut-3-enenitrile in lab experiments is its strong odor, which can be unpleasant to work with. Additionally, (2r)-2-Hydroxy-3-methylbut-3-enenitrile can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with this compound.
Future Directions
There are several potential future directions for research on (2r)-2-Hydroxy-3-methylbut-3-enenitrile. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine the efficacy and safety of (2r)-2-Hydroxy-3-methylbut-3-enenitrile in vivo. Another area of interest is its potential use as a pesticide. Further studies are needed to determine the effectiveness of (2r)-2-Hydroxy-3-methylbut-3-enenitrile as a pesticide and its potential impact on the environment. Additionally, (2r)-2-Hydroxy-3-methylbut-3-enenitrile's potential as a polymer additive could be further explored, as it may have applications in the development of new materials with improved mechanical properties.
Synthesis Methods
(2r)-2-Hydroxy-3-methylbut-3-enenitrile can be synthesized by the reaction of acetaldehyde cyanohydrin with methyl vinyl ketone in the presence of a base catalyst. The reaction yields (2r)-2-Hydroxy-3-methylbut-3-enenitrile as the major product, along with some minor byproducts. The synthesis of (2r)-2-Hydroxy-3-methylbut-3-enenitrile is relatively simple and can be carried out on a large scale.
Scientific Research Applications
(2r)-2-Hydroxy-3-methylbut-3-enenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In the agrochemical industry, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In the materials science field, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been studied for its potential use as a polymer additive, as it can improve the mechanical properties of polymers.
properties
CAS RN |
147600-17-7 |
|---|---|
Product Name |
(2r)-2-Hydroxy-3-methylbut-3-enenitrile |
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methylbut-3-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3/t5-/m0/s1 |
InChI Key |
WKRMIWMWBWPVQH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=C)[C@H](C#N)O |
SMILES |
CC(=C)C(C#N)O |
Canonical SMILES |
CC(=C)C(C#N)O |
synonyms |
(R)-2-HYDROXY-3-METHYL-3-BUTENENITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



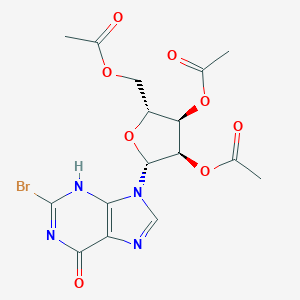
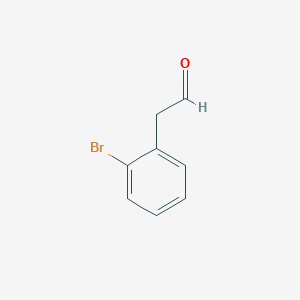
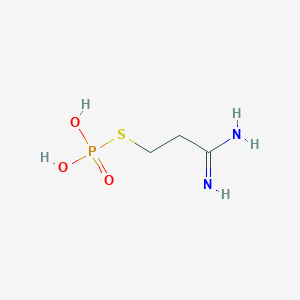
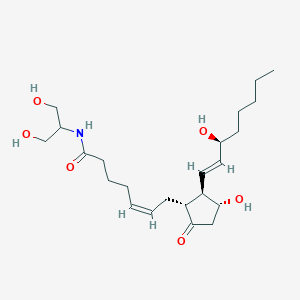
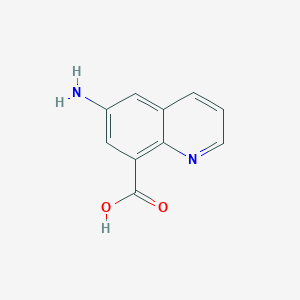
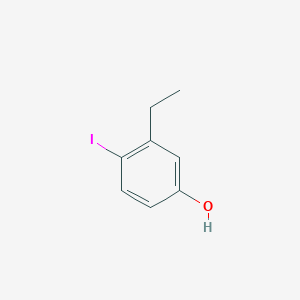
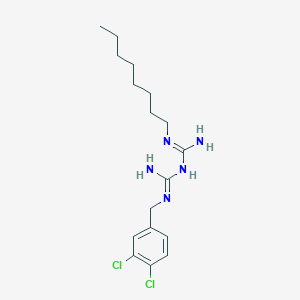

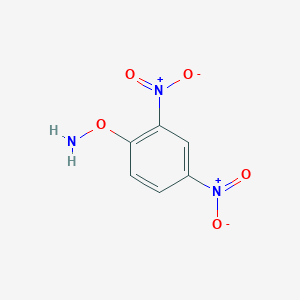
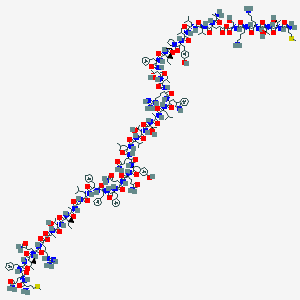
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
